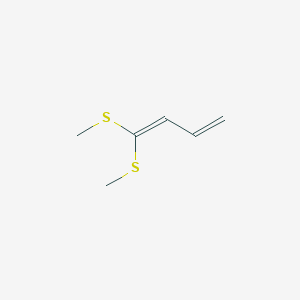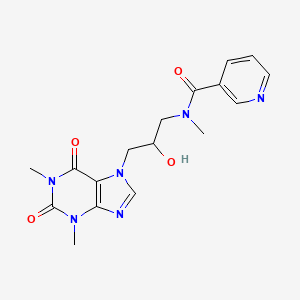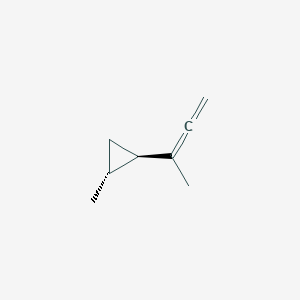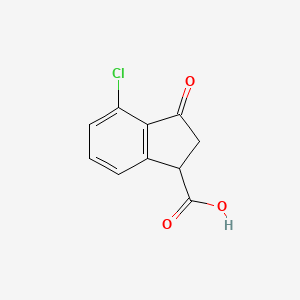
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indanones Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentane ring This compound is characterized by the presence of a chlorine atom at the 4th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further processed to yield the desired compound . Another method involves the Fischer indole synthesis, where hydrazine derivatives are used under acidic conditions to form the indanone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, oxidation, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanones.
科学的研究の応用
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
類似化合物との比較
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
Indane-1,3-dione: Similar in structure but lacks the chlorine atom and carboxylic acid group.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring instead of an indanone structure.
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
66041-32-5 |
|---|---|
分子式 |
C10H7ClO3 |
分子量 |
210.61 g/mol |
IUPAC名 |
4-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c11-7-3-1-2-5-6(10(13)14)4-8(12)9(5)7/h1-3,6H,4H2,(H,13,14) |
InChIキー |
DYFCFBLJCBFARU-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C1=O)C(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
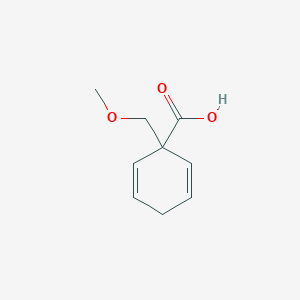
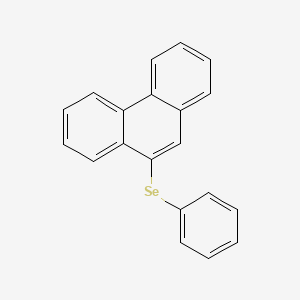
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

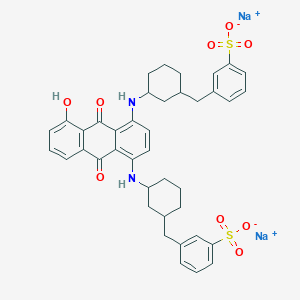
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
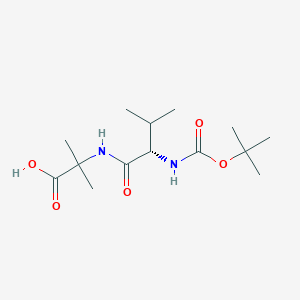
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)

![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
